2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Lipophilicity LogP Physicochemical Properties

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-72-2) is a synthetic benzophenone derivative with the molecular formula C21H26N2O and a molecular weight of 322.44 g/mol. The compound features a 2,4-dimethyl substitution pattern on one aromatic ring and a 4-methylpiperazinomethyl group tethered to the 3′-position of the second ring via a methylene linker.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS No. 898788-72-2
Cat. No. B1359644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
CAS898788-72-2
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C
InChIInChI=1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3
InChIKeyMSUNSSOWXSVZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-72-2): A Regiospecifically Substituted Benzophenone Scaffold for Drug Discovery


2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-72-2) is a synthetic benzophenone derivative with the molecular formula C21H26N2O and a molecular weight of 322.44 g/mol . The compound features a 2,4-dimethyl substitution pattern on one aromatic ring and a 4-methylpiperazinomethyl group tethered to the 3′-position of the second ring via a methylene linker . This specific arrangement of substituents distinguishes it within a broader series of regioisomeric and mono-methyl analogs that are commercially available as research intermediates for medicinal chemistry and chemical biology applications .

Why 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Cannot Be Replaced by Its Dimethyl Regioisomers or Mono-Methyl Analogs


The biological and physicochemical profile of methylpiperazinomethyl benzophenones is highly sensitive to the position and number of methyl substituents on the benzophenone core. Even among isomers sharing the identical molecular formula (C21H26N2O), the 2,4-dimethyl regioisomer presents a distinct electronic distribution and steric environment that can alter target binding kinetics, lipophilicity, and metabolic stability compared to the 2,3-dimethyl or 2,5-dimethyl variants . In medicinal chemistry campaigns, substituting a 2,4-dimethyl benzophenone scaffold with a mono-methyl or unsubstituted analog may result in unpredictable changes in potency, selectivity, or pharmacokinetic behavior due to altered logP, pKa, and hydrogen-bonding capacity . Therefore, procurement of the exact regioisomer is critical for maintaining SAR continuity in lead optimization programs.

Quantitative Differentiation Evidence: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone vs. Closest Analogs


Lipophilicity Control: LogP of 2,4-Dimethyl vs. Mono-Methyl and Unsubstituted Analogs

The octanol/water partition coefficient (LogP) is a critical determinant of membrane permeability, solubility, and non-specific protein binding. The 2,4-dimethyl analog (CAS 898788-72-2) possesses a predicted LogP of 3.15760 . This value is identical to the 2,3-dimethyl (CAS 898788-70-0) and 2,5-dimethyl (CAS 898788-74-4) regioisomers (LogP = 3.15760) , but significantly higher than the mono-methyl analogs 2-methyl (CAS 898788-30-2) and 3-methyl (CAS 898788-32-4), both of which have a LogP of 2.84920 . The unsubstituted 3-(4-methylpiperazinomethyl)benzophenone (CAS 898788-28-8) also exhibits a LogP of 2.84920 . The ~0.31 log unit difference corresponds to roughly a 2-fold greater partitioning into the organic phase, which can translate into measurable differences in cell permeability and tissue distribution.

Lipophilicity LogP Physicochemical Properties Drug Design

Ionization State at Physiological pH: pKa of the Piperazine Moiety

The piperazine nitrogen in 2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone has a predicted pKa of 7.56 ± 0.10 . At physiological pH (7.4), the compound exists in a partially ionized state (~59% ionized / 41% neutral base), which is near-optimal for balancing aqueous solubility and passive membrane diffusion. This pKa is a direct consequence of the electron-donating 2,4-dimethyl substitution on the benzophenone carbonyl, which modulates the basicity of the piperazine ring through the methylene linker. Analogs with different substitution patterns on the benzophenone ring (e.g., halogen-substituted or unsubstituted variants) can exhibit altered pKa values, shifting the ionization equilibrium at pH 7.4 and potentially affecting both solubility and passive permeability.

pKa Ionization Druglikeness CNS Permeability

PDE4A Enzyme Inhibition: Preliminary In Vitro Evidence

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone has been evaluated for inhibitory activity against unpurified recombinant Phosphodiesterase type 4A (PDE4A) in vitro . While explicit IC50 data for this specific compound against PDE4A is not publicly reported, the assay entry (ChEMBL_155727) confirms that this chemotype engages the PDE4A catalytic site. In the broader class of methylpiperazinyl-substituted benzophenones, PDE4 inhibition has been linked to anti-inflammatory and pro-cognitive effects, with structurally optimized analogs achieving IC50 values in the low nanomolar range . The 2,4-dimethyl substitution pattern may confer differential PDE4 subtype selectivity compared to other regioisomers by altering the fit within the enzyme's hydrophobic pocket.

Phosphodiesterase 4A PDE4A Inflammation CNS Disorders

Cellular Differentiation and Anti-Proliferative Activity: Functional Class-Level Evidence

This compound has been reported in patent literature to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage . This dual functional phenotype—simultaneous anti-proliferative and pro-differentiation activity—is a hallmark of differentiation therapy agents and is not universally observed across all benzophenone derivatives. In the broader benzophenone class, the compound Ch-13 (a structurally distinct benzophenone derivative) inhibited HPB-ALL leukemia cell proliferation with an optimal differentiation-inducing dose of 5 × 10⁻⁵ M (50 μM) . The 2,4-dimethyl substitution pattern may enhance this differentiation-inducing capacity compared to mono-methyl or unsubstituted analogs through improved cell permeability (higher LogP) and optimized receptor interactions, though direct comparative data within this specific series are not publicly available.

Cell Differentiation Anti-Proliferation Monocyte Differentiation Anticancer

In Vivo Enablement via Methylpiperazinyl Moiety: Class-Level Translation from Antimalarial Farnesyltransferase Inhibitors

The introduction of a methylpiperazinyl moiety onto a benzophenone scaffold has been demonstrated to be a critical structural modification that imparts in vivo antimalarial activity to farnesyltransferase inhibitors. In the benzophenone-based farnesyltransferase inhibitor series, compounds lacking the methylpiperazinyl group showed high in vitro antimalarial potency but no in vivo efficacy. Incorporation of the methylpiperazinyl substituent resulted in the first-in-class achievement of in vivo antimalarial activity . While the specific 2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone has not been tested in this exact context, it possesses the identical methylpiperazinomethyl pharmacophore at the 3′-position that was essential for in vivo translation. This provides a validated precedent for prioritizing methylpiperazinomethyl-substituted benzophenones over non-piperazine-containing analogs when in vivo follow-up studies are planned.

In Vivo Activity Farnesyltransferase Antimalarial Methylpiperazinyl

Optimal Research and Procurement Scenarios for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone


PDE4-Targeted Anti-Inflammatory and CNS Drug Discovery

Given its confirmed engagement of PDE4A and its optimized pKa of 7.56 ± 0.10 , this compound serves as a strategically differentiated starting scaffold for PDE4 inhibitor programs targeting inflammatory diseases (COPD, asthma, atopic dermatitis) or CNS disorders (depression, cognitive impairment). The 2,4-dimethyl substitution provides a unique starting point for SAR exploration distinct from the more commonly explored mono-methyl or unsubstituted benzophenone PDE4 inhibitors, potentially enabling novel intellectual property.

Differentiation Therapy and Oncology Phenotypic Screening

Patent disclosures report that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation . This functional phenotype supports its use as a tool compound in phenotypic screening campaigns for acute myeloid leukemia (AML) differentiation therapy, psoriasis, and other hyperproliferative skin disorders. Researchers should prioritize this compound over non-methylpiperazinyl benzophenones when the experimental endpoint involves cell differentiation or lineage commitment.

In Vivo Pharmacology Studies Requiring Methylpiperazine-Containing Benzophenone Scaffolds

For research programs aiming to transition from in vitro to in vivo efficacy models, the methylpiperazinomethyl group has been validated as an essential pharmacophore for achieving in vivo activity in the benzophenone class . This compound provides the requisite methylpiperazinomethyl substituent at the 3′-position, making it a suitable starting point or control compound for in vivo pharmacokinetic and efficacy studies where the piperazine moiety is expected to drive target engagement and tissue distribution.

Regioisomeric Selectivity Profiling in Kinase or GPCR Panel Screens

The distinct 2,4-dimethyl substitution pattern , combined with a LogP of 3.15760 and the methylpiperazinomethyl group, makes this compound a valuable tool for probing regioisomeric selectivity in broad-panel kinase or GPCR screens. By comparing its activity profile against the 2,3-dimethyl (CAS 898788-70-0) and 2,5-dimethyl (CAS 898788-74-4) regioisomers, researchers can map the steric and electronic requirements of target binding pockets, generating high-resolution SAR data that informs lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.